REACTION_CXSMILES
|
Cl[C:2]1[C:7]2[N:8]=[CH:9][NH:10][C:6]=2[CH:5]=[CH:4][N:3]=1.[CH2:11]([NH2:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>O>[CH2:11]([NH:18][C:2]1[C:7]2[N:8]=[CH:9][NH:10][C:6]=2[CH:5]=[CH:4][N:3]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC2=C1N=CN2
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 days
|
Duration
|
4 d
|
Type
|
EXTRACTION
|
Details
|
the cold mixture was extracted twice with diethylether
|
Type
|
CUSTOM
|
Details
|
The ether was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residual oil was triturated twice with hexane
|
Type
|
WASH
|
Details
|
The column was washed with water until the ultra violet absorbance of the eluant
|
Type
|
CUSTOM
|
Details
|
The column packing was removed from the column
|
Type
|
TEMPERATURE
|
Details
|
heated with several portions of concentrated ammonium hydroxide solution (400 ml)
|
Type
|
FILTRATION
|
Details
|
The basic solution was filtered in vacuo
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The yellow solid was collected
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 40° C
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)NC1=NC=CC2=C1N=CN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |